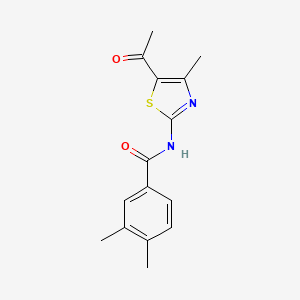

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-8-5-6-12(7-9(8)2)14(19)17-15-16-10(3)13(20-15)11(4)18/h5-7H,1-4H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNLZBQPGZPRSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816441 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-acetyl-4-methylthiazole-2-amine under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide or thiazole rings .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that compounds similar to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide exhibit antitumor properties. For instance, studies on benzamide derivatives have shown promising results as RET kinase inhibitors, which are crucial in cancer therapy due to their role in cell proliferation and survival. Compounds designed with thiazole and benzamide structures demonstrated moderate to high potency in inhibiting RET kinase activity, suggesting that this compound could be further explored for similar applications .

Neuroprotective Effects

There is emerging evidence that thiazole derivatives can exhibit neuroprotective effects. Compounds that share structural similarities with this compound have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. These findings highlight the potential of this compound in treating neurodegenerative diseases .

Antioxidant Properties

Antioxidant Activity

this compound has been studied for its antioxidant properties. Compounds containing thiazole rings are known to scavenge free radicals effectively. The incorporation of the acetyl and methyl groups enhances the electron-donating ability of the molecule, potentially leading to increased antioxidant activity. This characteristic makes it a candidate for formulations aimed at reducing oxidative stress-related damage .

Material Science

Polymer Chemistry

In material science, thiazole-containing compounds are being explored for their utility in polymer chemistry. The unique electronic properties imparted by the thiazole ring can be advantageous in creating conductive polymers or materials with specific optical properties. Research into the incorporation of such compounds into polymer matrices suggests potential applications in electronics and photonics .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes such as α-glucosidase, which is involved in carbohydrate metabolism. Additionally, its antibacterial and antifungal activities are attributed to its ability to disrupt the cell membrane and interfere with essential cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

The following table summarizes structural and synthetic differences between the target compound and analogous thiazole/thiadiazole derivatives:

*Calculated from molecular formula C₁₀H₆ClF₂N₂OS.

Key Observations:

- Core Heterocycle : The target compound’s thiazole core distinguishes it from thiadiazole derivatives (e.g., compounds 6 and 8a in ), which exhibit larger ring systems and altered electronic properties.

- Substituent Effects : The 5-acetyl and 4-methyl groups on the thiazole enhance steric bulk and electron-withdrawing effects compared to the 5-chloro substituent in .

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant studies and data.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₀N₂O₂S

- Molecular Weight : 198.24 g/mol

- CAS Number : 39884-12-3

The compound features a thiazole ring, which is known for its diverse biological activities. The acetyl and dimethyl groups contribute to its pharmacological profile.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that thiazole derivatives demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been extensively studied. For example:

- Mechanism of Action : Thiazole derivatives are believed to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases and modulation of cell cycle regulators .

- Case Studies : In vitro studies have shown that compounds with similar structures significantly inhibit the proliferation of cancer cell lines such as breast cancer and osteosarcoma. The presence of electron-withdrawing groups enhances the cytotoxicity of these compounds .

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Thiazole Derivative A | Breast Cancer | 10 | Induces apoptosis via caspase activation |

| Thiazole Derivative B | Osteosarcoma | 15 | Inhibits cell cycle progression |

| N-(5-acetyl-4-methyl...) | Various | 20 | Modulates kinase activity |

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of thiazole derivatives. The compound's ability to inhibit neuroinflammation and oxidative stress suggests its potential in treating neurodegenerative diseases:

- Research Findings : In models of Alzheimer's disease, compounds with similar structures have been shown to reduce amyloid-beta aggregation and protect neuronal cells from oxidative damage .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Thiazole Ring : Essential for antimicrobial and anticancer activities.

- Acetyl Group : Enhances lipophilicity, improving membrane permeability.

- Dimethyl Substitution : Influences binding affinity to biological targets.

Q & A

Basic Research Questions

Synthesis and Structural Characterization Q: What are the optimized methods for synthesizing N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide, and how is its structure confirmed? A:

- Synthesis Protocol :

- Precursors : Use 5-acetyl-4-methylthiazol-2-amine derivatives and 3,4-dimethylbenzoyl chloride under basic conditions (e.g., triethylamine) in solvents like dichloromethane or ethanol .

- Reaction Conditions : Heating at reflux (70–90°C) for 6–12 hours to facilitate amide bond formation .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate crystalline products .

- Characterization :

- IR Spectroscopy : Confirms carbonyl (C=O) and amide (N-H) stretches .

- NMR : ¹H/¹³C NMR identifies methyl, acetyl, and aromatic protons (e.g., 3,4-dimethylbenzamide protons at δ 2.2–2.4 ppm for methyl groups) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 343.4 for [M+H]⁺) validate the molecular formula .

Initial Biological Activity Profiling Q: What assays are recommended for preliminary evaluation of this compound’s biological activity? A:

- Anticancer Screening :

- Enzyme Inhibition :

- Cholinesterase Assays : Ellman’s method to evaluate acetylcholinesterase (AChE) inhibition, a target for neurodegenerative diseases .

- Anti-inflammatory Testing : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Structure-Activity Relationship (SAR) Analysis Q: How do substituent modifications on the thiazole or benzamide moieties influence biological activity? A:

- Key Findings from SAR Studies :

- Thiazole Modifications : Replacement of the acetyl group with cyanoacrylamido derivatives (e.g., compound 7c in ) enhances apoptosis induction by 40% in leukemia cells.

- Benzamide Substitutions : Methoxy groups at positions 3 and 4 (as in 3,4-dimethylbenzamide) improve solubility and AChE inhibition (IC₅₀ = 2.8 µM) compared to nitro-substituted analogs .

- Methodology :

Resolving Contradictory Biological Data Q: How should researchers address discrepancies in reported biological activities (e.g., conflicting IC₅₀ values)? A:

- Root Cause Analysis :

- Validation Strategies :

Computational Modeling for Target Identification Q: What computational approaches predict molecular targets or binding modes? A:

- Molecular Docking :

- Software : Use AutoDock Vina or Schrödinger Suite to dock the compound into AChE (PDB ID 4EY7) or COX-2 (PDB ID 5KIR) active sites .

- Key Interactions : Hydrogen bonds between the benzamide carbonyl and Arg296 in AChE enhance inhibitory activity .

- MD Simulations :

- Protocol : Run 100 ns simulations in GROMACS to assess binding stability; RMSD <2 Å indicates stable ligand-protein complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.